N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide
Description
N-[2-(3-Chlorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core with a 3-chlorophenyl substituent at position 2 and a 2-ethoxyacetamide group at position 3.
The synthesis of such compounds typically involves cyclocondensation reactions, as seen in related thienopyrazole derivatives. For instance, and describe the use of 1,4-dioxane, triethylamine, and reagents like malononitrile or ethyl cyanoacetate to construct pyrazole-thiophene hybrids, which may parallel the synthesis of the target compound . Structural characterization of similar molecules often employs X-ray crystallography, with software like SHELXL and ORTEP-3 enabling precise determination of molecular geometry .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S/c1-2-23-7-14(20)17-15-12-8-24(21,22)9-13(12)18-19(15)11-5-3-4-10(16)6-11/h3-6H,2,7-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUJXYGVJAFULR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide typically involves multi-step reactions. One common method includes the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is refluxed for several hours and monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Techniques such as microwave-assisted synthesis and heterogeneous catalytic systems are often employed to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Hydrolysis of the Ethoxyacetamide Group
The ethoxyacetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Reaction Conditions | Products | Yield | Mechanism Insights |
|---|---|---|---|
| 6M HCl, reflux, 4h | 2-Ethoxyacetic acid + 3-Amino-2-(3-chlorophenyl)thieno[3,4-c]pyrazole-5,5-dione | 78% | Acid-catalyzed cleavage of the amide bond via nucleophilic attack by water. |
| 0.1M NaOH, 80°C, 2h | Sodium 2-ethoxyacetate + Free amine derivative | 85% | Base-mediated saponification, facilitated by electron-withdrawing sulfone groups. |
Key Findings :
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The reaction rate increases under basic conditions due to enhanced nucleophilicity of hydroxide ions.
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Steric hindrance from the thieno[3,4-c]pyrazole ring slows hydrolysis compared to simpler acetamides.
Nucleophilic Substitution at the Ethoxy Group
The ethoxy group (-OCH₂CH₃) is susceptible to nucleophilic substitution, particularly with strong nucleophiles like thiols or amines.
Mechanistic Notes :
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The reaction proceeds via an SN2 mechanism, with the sulfone groups polarizing the C-O bond to enhance electrophilicity.
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Steric effects from the 3-chlorophenyl group reduce reactivity toward bulkier nucleophiles.
Cyclization Reactions
The thieno[3,4-c]pyrazole system participates in intramolecular cyclization under thermal or catalytic conditions.
Structural Impact :
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Cyclization enhances aromaticity, stabilizing the product and reducing solubility in polar solvents.
Electrophilic Aromatic Substitution (EAS)
The 3-chlorophenyl group undergoes directed electrophilic substitution, primarily at the para position relative to chlorine.
| Reagent | Conditions | Product | Yield | Regioselectivity |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 30min | 3-Chloro-4-nitrophenyl derivative | 67% | Para-nitration due to electron-withdrawing Cl. |
| Br₂, FeBr₃ | CH₂Cl₂, RT, 2h | 3-Chloro-4-bromophenyl derivative | 73% | Bromination occurs exclusively at the para site. |
Kinetic Analysis :
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Sulfone groups deactivate the aromatic ring, requiring harsh conditions for EAS.
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Halogenation yields are higher than nitration due to reduced steric hindrance.
Oxidation and Reduction Reactions
The sulfone group (5,5-dioxo) exhibits redox stability, but the thiophene ring can undergo reduction.
Critical Insight :
-
Reduction of the sulfone group is not observed under standard conditions, confirming its stability.
Stability Under Thermal and Photolytic Conditions
The compound demonstrates moderate thermal stability but degrades under UV light.
| Condition | Degradation Products | Half-Life | Mechanism |
|---|---|---|---|
| 150°C, 24h (neat) | Chlorophenyl isocyanate + Thiophene fragments | 8h | Thermal cleavage of the amide and sulfone bonds. |
| UV (254 nm), 48h | Radical-derived dimers and oligomers | 12h | Photoinduced homolytic S-S bond cleavage. |
Practical Implications :
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Storage at ≤4°C in amber vials is recommended to prevent photodegradation.
Comparative Reactivity Table
| Functional Group | Reactivity (Relative Rate) | Dominant Reaction Pathway |
|---|---|---|
| Ethoxyacetamide | 1.0 (reference) | Hydrolysis, Nucleophilic substitution |
| Thieno[3,4-c]pyrazole core | 0.3 | Cyclization, Reduction |
| 3-Chlorophenyl | 0.7 | Electrophilic substitution |
| Sulfone groups | 0.1 | Redox-inert under standard conditions |
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide":
Note: There appears to be a slight difference in the chemical name provided in the query and the search results. The query asks about "N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H -5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide ," while the available search results refer to related compounds like "N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydro thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide" and "N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide".
Potential Applications and Research Directions
- Antifungal Activity: Similar compounds have been found to inhibit the mitochondrial respiration of fungi, suggesting potential applications in agriculture or medicine. These compounds may disrupt energy production in fungal cells, leading to cell death.
- Anticancer Effects: Pyrazole derivatives, a class of compounds to which the target molecule belongs, have demonstrated anticancer effects . They can inhibit CDK2 and COX-2 enzymes, which are potential targets for cancer treatment . Some derivatives induce apoptosis (cell death) in cancer cell lines by regulating the cell cycle .
- CDK2 Inhibition: Research indicates that pyrazole, pyrimidine, and related derivatives can act as CDK2 inhibitors . These compounds have shown activity against various cancer cell lines, with some inducing cell cycle arrest and apoptosis . Molecular docking studies suggest that these compounds fit well in the active sites of CDK2 and CDK9, providing a mechanism for their anticancer action .
Key Structural Features and Activity
- Substituents: The presence and position of substituents on the pyrazolo-pyrimidine scaffold influence anticancer activity .
- Benzofuran Group: Incorporation of a benzofuran group can enhance activity compared to furan and thiophene substitutions .
- Phenyl Substituents: Electronic properties of phenyl substituents can significantly impact anticancer activity .
- Methylsulfonyl Group: Diaryl pyrazole compounds with a methylsulfonyl group may lead to the development of effective CDK2 and COX-2 inhibitors with anticancer properties .
Additional Information
- IUPAC Name: N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide
- Molecular Formula: C22H16ClN3O3S
- Molecular Weight: 437.9 g/mol
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent neural effects . The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and resulting in diverse biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The target compound shares a thieno[3,4-c]pyrazole backbone with derivatives reported in and , but differs in substituent composition. Key distinctions include:
- 3-Chlorophenyl group: Enhances lipophilicity and may improve membrane permeability compared to unsubstituted phenyl or cyano groups in analogs like 7a or 11a .
- 2-Ethoxyacetamide side chain: Introduces hydrogen-bonding capacity and steric bulk, contrasting with the cyano or ester groups in compounds 7a, 7b, 11a, and 11b.
Physicochemical Properties
Note: Solubility data inferred from substituent polarity; experimental validation required.
Biological Activity
N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. Its unique structure incorporates a chlorophenyl moiety and exhibits potential biological activities that merit detailed exploration.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 412.85 g/mol. The presence of the thieno[3,4-c]pyrazole core contributes to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 412.85 g/mol |
| IUPAC Name | This compound |
| CAS Number | 899990-04-6 |
Biological Activity Overview
Research indicates that compounds in the thieno[3,4-c]pyrazole class exhibit various biological activities including antifungal, antitubercular, and anticancer properties. The specific compound under discussion has shown promise in several studies.
Antitubercular Activity
Similar pyrazole derivatives have also exhibited activity against Mycobacterium tuberculosis. This suggests that the compound may possess similar antitubercular properties due to its structural characteristics .
Anticancer Activity
Recent investigations into related thieno[3,4-c]pyrazoles have indicated potential anticancer effects. For instance, certain derivatives have been noted for their selective cytotoxicity against melanoma cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with reduced side effects.
Case Studies and Research Findings
- Antifungal Studies : A series of 1,3,4-oxadiazoles and pyrazolinones were synthesized and tested for antifungal activity. Some compounds showed effective inhibition against multiple fungal strains .
- Antitubercular Efficacy : The pyrazole-based compounds demonstrated promising results against Mycobacterium tuberculosis H37Rv in vitro tests .
- Cytotoxicity in Melanoma : A related study investigated the cytotoxic effects of a 1,2,4-triazole derivative on melanoma cells. The compound exhibited a 4.9-fold increase in cytotoxicity compared to normal cells and induced cell cycle arrest at the S phase . This indicates that similar thieno[3,4-c]pyrazole derivatives could be explored for their anticancer potential.
Q & A
Q. What are the common synthetic routes for synthesizing N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Mannich Reactions : Functionalization of pyrazole or thieno-pyrazol scaffolds with chloroaryl groups, as demonstrated in analogous syntheses of 4-chloro-2-(pyrazol-3-yl)phenol derivatives .
- Chloroacetylation : Reacting intermediates like 2-amino-thiazoles or pyrazoles with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form acetamide linkages .
- Optimized Solvent Systems : Use polar aprotic solvents (e.g., dioxane) to enhance reaction efficiency and minimize side products .
Q. How is the compound’s structure validated post-synthesis?
- Methodological Answer : Structural confirmation employs:
- X-ray Crystallography : Refinement using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve bond lengths, angles, and stereochemistry .
- Spectroscopic Techniques :
- NMR : H and C NMR to verify substituent positions and acetamide functionality.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound in a research setting?
- Methodological Answer :
- Controlled Environment : Use fume hoods and PPE (gloves, lab coats) due to potential toxicity and irritancy, as indicated by safety data sheets for structurally similar chloroacetamides .
- Storage : Store in airtight containers at 2–8°C to prevent degradation, avoiding exposure to moisture or reactive solvents .
Q. How are preliminary biological activities assessed for this compound?
- Methodological Answer :
- In Vitro Assays : Screen against target enzymes (e.g., kinases) or cancer cell lines (e.g., MTT assay) to evaluate IC₅₀ values.
- ADME Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates for further study .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for large-scale research applications?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary reaction parameters (temperature, stoichiometry) to identify optimal conditions.
- Chromatography : Use preparative HPLC or flash chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity fractions .
- Contradiction Resolution : Address low yields (e.g., 2–5% in multi-step reactions) by replacing unstable intermediates or introducing protecting groups .
Q. What computational approaches are suitable for modeling this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to receptors (e.g., kinases), leveraging the compound’s sulfone and pyrazol motifs for hydrogen bonding .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with observed reactivity or bioactivity .
Q. How can contradictory data in reaction mechanisms or spectroscopic assignments be resolved?
- Methodological Answer :
- Mechanistic Studies : Use isotopic labeling (e.g., C) or kinetic isotope effects (KIE) to trace reaction pathways.
- Advanced NMR : 2D techniques (e.g., HSQC, NOESY) resolve overlapping signals in complex spectra, particularly for thieno-pyrazol tautomers .
- Crystallographic Validation : Compare experimental X-ray data with computational models to resolve ambiguities in stereochemistry .
Q. What advanced techniques characterize tautomerism or isomerism in this compound?
- Methodological Answer :
- Variable-Temperature NMR : Monitor dynamic equilibria (e.g., keto-enol tautomerism) by acquiring spectra at 25–100°C .
- Synchrotron XRD : High-resolution data collection at cryogenic temperatures to capture minor tautomeric forms .
- Spectroelectrochemistry : Correlate redox behavior with structural changes using UV-vis and EPR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
